molecular formula C10H18O4 B13668977 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol

7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol

Cat. No.: B13668977
M. Wt: 202.25 g/mol
InChI Key: MYHNEMGKKKEDMO-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol can be achieved through a Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst such as BF3·OEt2. The reaction is typically carried out in dichloromethane at low temperatures (around -40°C) to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade reaction provides a scalable approach. The use of commercially available reagents and standard organic synthesis techniques makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyethyl and dioxaspiro groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is unique due to its specific combination of hydroxyethyl and dioxaspiro groups

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

7-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol

InChI

InChI=1S/C10H18O4/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h11-12H,1-8H2

InChI Key

MYHNEMGKKKEDMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCCO2)(CCO)O

Origin of Product

United States

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